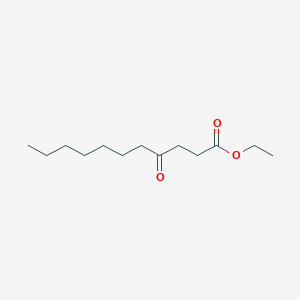
Undecanoic acid, 4-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanoic acid, 4-oxo-, ethyl ester is an organic compound with the molecular formula C13H24O3. It is an ester derivative of undecanoic acid, characterized by the presence of an ethyl group and a keto group at the fourth carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Undecanoic acid, 4-oxo-, ethyl ester can be synthesized through the esterification of undecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. Another method involves the oxidation of ethyl undecanoate to introduce the keto group at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
Undecanoic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides and other ester derivatives.
科学的研究の応用
Undecanoic acid, 4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of undecanoic acid, 4-oxo-, ethyl ester involves its interaction with cellular components. The compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular processes. It can also interact with cell membranes, affecting their integrity and function. The presence of the keto group allows it to participate in redox reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Ethyl undecanoate: Similar structure but lacks the keto group.
Undecanoic acid: The parent compound without the ester and keto groups.
4-oxo-undecanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Undecanoic acid, 4-oxo-, ethyl ester is unique due to the presence of both the keto and ester groups, which confer distinct chemical and biological properties. The combination of these functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
特性
CAS番号 |
22769-72-8 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
ethyl 4-oxoundecanoate |
InChI |
InChI=1S/C13H24O3/c1-3-5-6-7-8-9-12(14)10-11-13(15)16-4-2/h3-11H2,1-2H3 |
InChIキー |
CHSBCKALCTYLSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)CCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















